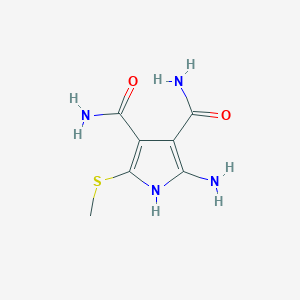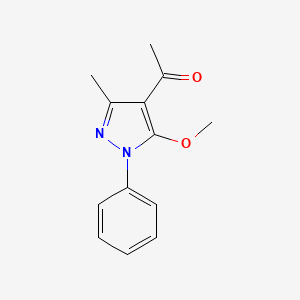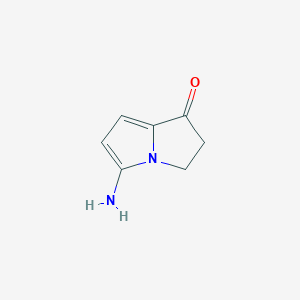
2-((2-Chloroquinolin-3-yl)methylene)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Chloroquinolin-3-yl)methylene)hydrazinecarbothioamide: is a mouthful, but its structure holds promise. Let’s break it down:
Chemical Formula: C₁₁H₉ClN₄S
Molecular Weight: 264.73 g/mol
Synonyms: Hydrazinecarbothioamide, 2-[(2-chloro-3-quinolinyl)methylene]
This compound belongs to the quinoline family, characterized by a fused benzene and pyridine ring system. Its intriguing structure combines a quinoline core with a hydrazinecarbothioamide moiety.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes lead to this compound. One notable method involves condensation reactions. For instance, the reaction of hydrazono-quinolines with substituted carboxylic acids in DMF yields the corresponding amides . The exact conditions and reagents may vary, but this approach provides access to our target compound.
Industrial Production:: While industrial-scale production specifics are scarce, laboratories can synthesize it using established methods. Researchers often optimize these routes for efficiency and yield.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The compound may undergo oxidation reactions, transforming functional groups.
Reduction: Reduction processes can modify the quinoline or hydrazinecarbothioamide portions.
Substitution: Substituents can be introduced or replaced on the quinoline ring.
DMF (Dimethylformamide): A versatile solvent for condensation reactions.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): Facilitates amide bond formation.
TEA (Triethylamine): Often used as a base in organic synthesis.
Major Products:: The specific products depend on reaction conditions, substituents, and regioselectivity. Exploring these reactions further reveals exciting possibilities.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Blocks: Researchers use it as a building block for more complex molecules.
Heterocyclic Chemistry: Its quinoline scaffold contributes to diverse heterocyclic systems.
Antimicrobial Properties: Quinoline derivatives often exhibit antimicrobial activity.
Anticancer Potential: Some quinolines show promise as anticancer agents.
Dyes and Pigments: Quinolines find applications in dyes and pigments.
Pharmaceuticals: The compound’s structural features make it relevant for drug discovery.
Wirkmechanismus
The precise mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting pathways crucial for biological processes.
Eigenschaften
Molekularformel |
C11H9ClN4S |
|---|---|
Molekulargewicht |
264.73 g/mol |
IUPAC-Name |
[(E)-(2-chloroquinolin-3-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H9ClN4S/c12-10-8(6-14-16-11(13)17)5-7-3-1-2-4-9(7)15-10/h1-6H,(H3,13,16,17)/b14-6+ |
InChI-Schlüssel |
CGJGGSPYFVUYDS-MKMNVTDBSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=S)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



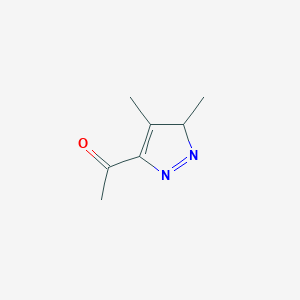


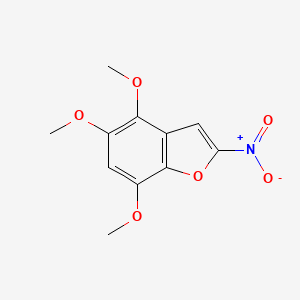
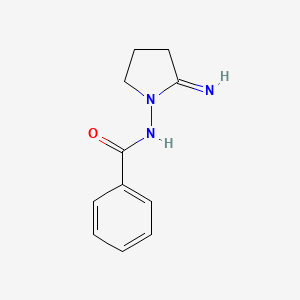
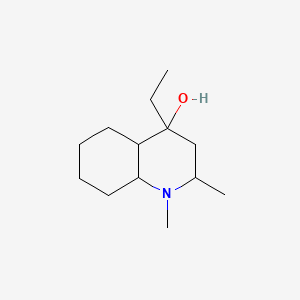
![3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12893661.png)

